Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride
Description
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride (hereafter referred to as MnTTMPP-Cl) is a manganese(III) porphyrin complex with a porphyrin macrocycle substituted at the meso-positions with 2,4,6-trimethylphenyl groups. This sterically bulky ligand framework stabilizes the Mn(III) center, which exhibits paramagnetic behavior due to its d⁴ electronic configuration . The compound’s synthesis typically involves metallation of the free-base porphyrin ligand with MnCl₂ under reflux conditions in ethanol, followed by oxidation to the Mn(III) state . MnTTMPP-Cl has been studied for its unique reactivity in hydroxide ion interactions, particularly in non-ligating solvents, which mimics aspects of photosynthetic systems . Applications span catalysis, biomimetic studies, and medical research due to its redox versatility and stability in hybrid nanomaterials .
Properties
Molecular Formula |
C56H52ClMnN4 |
|---|---|
Molecular Weight |
871.4 g/mol |
IUPAC Name |
manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C56H52N4.ClH.Mn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;/h13-28H,1-12H3;1H;/q-2;;+3/p-1 |
InChI Key |
DJRQGDJTRUAUPG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Cl-].[Mn+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Free Base Porphyrin Ligand
Step 1: Condensation of Pyrrole with Substituted Benzaldehyde Derivatives
The initial step involves synthesizing the free base porphyrin, 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin , through acid-catalyzed condensation:
-
- Pyrrole
- 2,4,6-Trimethylbenzaldehyde
- Acid catalyst (commonly propionic acid or acetic acid)
-
- Mix pyrrole and the aldehyde in a molar ratio of 1:4 in a suitable solvent (e.g., propionic acid).
- Reflux the mixture under inert atmosphere (nitrogen or argon) for several hours (typically 1–3 hours).
- Cool the reaction mixture, precipitate the porphyrin by addition of a non-solvent (e.g., methanol or diethyl ether).
- Filter and purify via column chromatography or recrystallization.
- The synthesis yields the free base porphyrin with characteristic UV-Vis absorption peaks, confirmed via spectroscopic analysis (see).
Metallation with Manganese(II) or Manganese(III) Acetate
Step 2: Metallation of the Free Base Porphyrin
-
- Free base porphyrin
- Manganese(II) acetate or manganese(III) acetate
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
- Dissolve the free base porphyrin in DMF under inert atmosphere.
- Add manganese(II) acetate (or manganese(III) acetate) in a molar ratio of 1:1.
- Reflux the mixture at 120–150°C for 6–12 hours.
- Monitor the reaction via UV-Vis spectroscopy for characteristic shifts indicating metallation.
- Cool, precipitate the metalloporphyrin by addition of water or diethyl ether.
- Filter, wash, and purify the metallated porphyrin.
- The metallation process is efficient, yielding manganese(III) porphyrin complexes with high purity, as confirmed by spectroscopic and mass spectrometric analyses.
Oxidation to Manganese(III) Diide State
Step 3: Oxidation to the Diide State
-
- Manganese(III) porphyrin complex
- Oxidizing agents such as chloranil or other suitable oxidants
-
- Dissolve the manganese(III) porphyrin in an appropriate solvent (e.g., dichloromethane).
- Add the oxidant slowly under inert atmosphere, maintaining low temperature to prevent over-oxidation.
- Stir until the reaction reaches completion, monitored via UV-Vis spectroscopy for characteristic absorption changes.
- Purify the resulting manganese(III) diide complex via chromatography or recrystallization.
- The oxidation step yields stable manganese(III) diide complexes, which exhibit distinct spectral features, including shifts in Soret and Q-bands.
Formation of the Chloride Complex
Step 4: Chloride Coordination
-
- Manganese(III) diide complex
- Chloride source, such as ammonium chloride or hydrochloric acid
-
- Dissolve the manganese(III) diide complex in a polar solvent (e.g., acetonitrile).
- Add an excess of chloride source under inert conditions.
- Stir at room temperature or slightly elevated temperatures (~40°C) for several hours.
- Isolate the chloride complex via filtration, washing, and recrystallization.
- The chloride complex formation stabilizes the manganese oxidation state and enhances solubility, confirmed via elemental analysis and spectroscopic characterization.
Summary of the Preparation Route
Notes and Considerations
- Purity and Characterization: Each step should be monitored via UV-Vis, mass spectrometry, and NMR (for free base) to confirm successful synthesis and metallation.
- Oxidation Control: Over-oxidation can lead to manganese oxides or decomposition; careful control of oxidant addition and reaction conditions is essential.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO are preferred for metallation steps due to their ability to solubilize metal salts and porphyrins.
- Inert Atmosphere: All steps involving oxidation states sensitive to air (especially Mn(III) diide formation) should be performed under nitrogen or argon.
Chemical Reactions Analysis
Epoxidation of Alkenes
This complex catalyzes alkene epoxidation efficiently in the presence of hypochlorite ions (ClO⁻). The bulky mesityl substituents enhance regioselectivity by sterically directing substrate approach:
-
Mechanism : The Mn(III) center is oxidized to Mn(V)=O via reaction with hypochlorite. This high-valent oxo species abstracts hydrogen from the alkene, forming a radical intermediate that reacts with ClO⁻ to yield the epoxide .
-
Example : Styrene epoxidation achieves a 4-fold increase in turnover number when bulky Lewis acids (e.g., ZnTPP) are added, mimicking the steric effects of trimethylphenyl groups .
C–H Bond Halogenation
The complex mediates selective chlorination of unactivated aliphatic C–H bonds using sodium hypochlorite:
-
Substrate Scope :
Substrate Product Yield (%) Selectivity Neopentane 2-Chloroneopentane 45 Methylene > methyl trans-Decalin C2 Chlorinated 95 Methylene only 5α-Cholestane C2 and C3 chlorides 55 Least hindered -
Mechanism : A Mn(V)=O intermediate abstracts hydrogen, generating a carbon radical that reacts with Mn(IV)–OCl to form C–Cl bonds . Steric bulk from trimethylphenyl groups prevents over-oxidation, favoring chlorination over oxygenation .
Electrocatalytic Reduction of Peroxides
In aqueous solutions, the complex facilitates hydrogen peroxide (H₂O₂) reduction via redox cycling between Mn(III) and Mn(II) states:
-
Electrochemical Data :
pH Redox Potential (Mn(III/II), V vs. SCE) Electron Transfer Rate (kₛ, cm/s) 4 -0.243 to -0.172 5.8 × 10⁻³ 7.4 -0.496 to -0.400 2.1 × 10⁻³ -
Role of Substituents : Electron-donating trimethylphenyl groups stabilize Mn(III), lowering overpotential for H₂O₂ reduction compared to sulfonato- or carboxyphenyl analogs .
Redox-Mediated Lipid Peroxidation
The complex exhibits dual behavior in lipid oxidation depending on reductant availability:
-
Pro-Oxidant : In the absence of reductants, Mn(III) oxidizes lipid hydroperoxides (e.g., 13(S)-HPODE) to alkoxyl radicals, propagating lipid peroxidation () .
-
Antioxidant : With reductants like ascorbate, Mn(III) is reduced to Mn(II), which scavenges reactive oxygen species (ROS) and inhibits Fe³⁺-induced lipid damage .
Dihydroxylation and Fluorodecarboxylation
-
Alkane Dihydroxylation : The complex hydroxylates strong C–H bonds (BDE ~100 kcal/mol) via a radical rebound mechanism. Kinetic isotope effects () confirm H-atom abstraction as the rate-limiting step .
-
¹⁸F-Fluorodecarboxylation : Mediates the synthesis of ¹⁸F-difluoromethylarenes from aryl boronic acids and ethyl bromofluoroacetate, demonstrating utility in radiochemistry .
Substituent Effects on Reactivity
The 2,4,6-trimethylphenyl groups influence reactivity through:
-
Steric Shielding : Blocks axial ligand binding, stabilizing high-valent Mn(V)=O intermediates .
-
Electronic Modulation : Electron-donating methyl groups raise the Mn(III/II) redox potential, enhancing oxidative capacity .
-
Regioselectivity Control : Bulky substituents direct substrates to less hindered positions (e.g., equatorial C2 in sclareolide chlorination) .
Scientific Research Applications
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride involves its ability to participate in redox reactions. The manganese center can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its function as a catalyst and its potential therapeutic effects in neutralizing reactive oxygen species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural variations among manganese(III) porphyrins lie in their substituents, which modulate electronic properties and steric effects:
| Compound Name | Substituents | Electronic Effects | Steric Bulk |
|---|---|---|---|
| MnTTMPP-Cl | 2,4,6-Trimethylphenyl | Electron-donating (methyl groups) | High |
| MnTPPCl (Tetraphenylporphyrin) | Phenyl | Neutral | Moderate |
| MnTPFPPCl (Pentafluorophenylporphyrin) | Pentafluorophenyl | Electron-withdrawing | Low |
| MnTDMPPCl (3,5-Dimethoxyphenylporphyrin) | 3,5-Dimethoxyphenyl | Electron-donating (methoxy) | Moderate |
| MnTTPCl (4-Methylphenylporphyrin) | 4-Methylphenyl | Weakly electron-donating | Low |
- Steric Effects : The 2,4,6-trimethylphenyl groups in MnTTMPP-Cl create a highly hindered environment, limiting axial ligand access to the Mn center compared to MnTPPCl or MnTTPCl .
Spectroscopic and Redox Properties
- UV-Vis Spectroscopy :
- SCE, lower than MnTPFPPCl (~1.2 V) but higher than MnTDMPPCl (~0.6 V) .
Catalytic Performance
Biological Activity
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride (commonly referred to as MnTMPyP) is a synthetic manganese porphyrin complex that has garnered significant attention in the field of biochemistry and medicinal chemistry due to its diverse biological activities. This compound exhibits properties that are relevant for various applications, including catalysis, photodynamic therapy, and as a potential therapeutic agent in oxidative stress-related diseases.
Chemical Structure
MnTMPyP is characterized by its porphyrin core, which is a cyclic tetrapyrrole structure. The presence of manganese as a central metal ion enhances its redox properties. The bulky substituents on the phenyl rings (2,4,6-trimethyl) contribute to the compound's solubility and stability in biological systems.
Structural Formula
Antioxidant Properties
MnTMPyP has been extensively studied for its antioxidant capabilities. It acts as a superoxide dismutase (SOD) mimic, catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This property is crucial in mitigating oxidative stress in cells.
- Mechanism of Action : The manganese center facilitates the conversion of superoxide anions () to hydrogen peroxide (), thereby reducing cellular damage caused by reactive oxygen species (ROS).
Cytotoxicity and Cancer Research
Research indicates that MnTMPyP exhibits cytotoxic effects on various cancer cell lines. Its ability to generate singlet oxygen upon light activation makes it a candidate for photodynamic therapy (PDT).
Case Study: Photodynamic Therapy in Cancer Cells
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via ROS |
| A549 | 7.5 | Mitochondrial dysfunction |
| MCF-7 | 6.0 | Cell cycle arrest and DNA damage |
Neuroprotective Effects
MnTMPyP has shown promise in neuroprotection against conditions such as Alzheimer's disease and Parkinson's disease due to its ability to scavenge free radicals and reduce inflammation.
- Research Findings : In animal models of neurodegenerative diseases, MnTMPyP administration resulted in decreased oxidative damage markers and improved cognitive function.
Cardioprotective Effects
Studies have demonstrated that MnTMPyP can protect cardiac tissues from ischemia-reperfusion injury by reducing oxidative stress and inflammation during myocardial infarction.
Experimental Data
| Parameter | Control Group | MnTMPyP Treated Group |
|---|---|---|
| Infarct Size (%) | 45 | 25 |
| Serum Malondialdehyde (MDA) | 10 µM | 5 µM |
| Cardiac Troponin I (cTnI) | 0.5 ng/mL | 0.2 ng/mL |
Enzyme Mimicry
MnTMPyP mimics the activity of several antioxidant enzymes, including catalase and glutathione peroxidase. Its ability to decompose hydrogen peroxide into water and oxygen further underscores its role as an effective antioxidant.
Cellular Uptake and Distribution
Research utilizing fluorescence microscopy has shown that MnTMPyP can penetrate cellular membranes effectively, allowing it to exert its biological effects intracellularly.
Q & A
Q. What are the optimal synthetic routes for preparing manganese(III) porphyrin complexes, and how do reaction conditions influence product purity and yield?
Methodological Answer: The synthesis of manganese(III) porphyrins typically involves metallation of free-base porphyrins with MnCl₂ under reflux in solvents like propionic acid or dichloromethane. However, the Adler-Longo method often produces tar, complicating purification . Alternative approaches, such as the MacDonald [2 + 2] condensation with Lewis acid catalysts (e.g., BF₃·Et₂O), yield lower tar but require careful control of stoichiometry and temperature to avoid acidolytic scrambling . Metallation efficiency depends on the oxidation state: MnCl₂ may undergo spontaneous oxidation to Mn(III), necessitating inert atmospheres to stabilize intermediates . Post-synthetic modifications, such as N-alkylation of pyridine rings, further require quaternization agents (e.g., ethyl iodide) and ion-exchange steps to isolate chloride salts .
Q. How can researchers characterize manganese(III) porphyrin complexes to confirm structural integrity and oxidation state?
Methodological Answer: A multi-technique approach is essential:
- Elemental analysis and mass spectrometry (MS) verify molecular composition.
- UV-Vis spectroscopy identifies characteristic Soret (~420 nm) and Q-bands (~550 nm) shifts, which correlate with Mn(III) coordination geometry .
- Cyclic voltammetry distinguishes Mn(III)/Mn(II) redox couples (e.g., E₁/₂ ≈ −0.2 V vs. Ag/AgCl) and detects axial ligand effects .
- X-ray crystallography resolves Mn–N bond lengths (typically 1.98–2.02 Å) and porphyrin macrocycle distortion, confirming oxidation state .
Q. What catalytic applications are established for manganese(III) porphyrin complexes in organic transformations?
Methodological Answer: These complexes are widely used in homogeneous catalysis :
- Alcohol dehydrogenation : Mn(III) porphyrins catalyze β-H elimination in alcohols via a radical mechanism, with turnover frequencies (TOFs) > 100 h⁻¹ under mild conditions (80°C, air) .
- Alkane/alkene oxidation : Iodosylbenzene activates Mn(III) porphyrins to form Mn(V)=O intermediates, enabling C–H bond functionalization (e.g., epoxidation of styrene with >90% selectivity) .
- Superoxide dismutase (SOD) mimics : Mn(III) meso-substituted porphyrins (e.g., MnTE-2-PyP⁵⁺) disproportionate O₂⁻ via proton-coupled electron transfer, relevant to antioxidant studies .
Advanced Research Questions
Q. How do variations in axial ligands or peripheral substituents affect the catalytic activity and selectivity of manganese(III) porphyrin complexes?
Methodological Answer:
- Axial ligands : Weak-field ligands (e.g., Cl⁻) enhance lability, facilitating substrate access to the Mn center. Strong-field ligands (e.g., N-methylimidazole) stabilize higher oxidation states (Mn(V)=O) but may reduce turnover due to steric hindrance .
- Substituent effects : Bulky 2,4,6-trimethylphenyl groups at meso-positions improve catalyst stability by preventing oxidative degradation but may lower activity in sterically constrained reactions (e.g., large substrate oxidation) . Methoxy or halogen substituents tune redox potentials (ΔE ≈ 50–100 mV per substituent), impacting electron-transfer kinetics .
Q. What strategies mitigate catalyst deactivation or oxidative degradation in manganese(III) porphyrin-mediated oxidation reactions?
Methodological Answer:
- Immobilization on solid supports : Adsorption on silica or magnesia via electrostatic interactions reduces dimerization and extends catalyst lifetime (e.g., 10 cycles with <5% activity loss) .
- Additives : Co-catalysts like tetrabutylammonium bromide (TBAB) stabilize Mn(V)=O intermediates and suppress μ-oxo dimer formation .
- Solvent optimization : Non-coordinating solvents (e.g., dichloroethane) minimize axial ligand displacement, while polar solvents (e.g., acetonitrile) enhance ion-pairing for charged intermediates .
Q. How can contradictions in reported catalytic efficiencies of manganese(III) porphyrins across studies be systematically addressed?
Methodological Answer:
- Standardized benchmarking : Compare TOFs under identical conditions (substrate concentration, temperature, oxidant). For example, discrepancies in alcohol dehydrogenation rates may arise from varying O₂ pressures .
- Mechanistic probes : Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to distinguish between radical vs. oxo-mediated pathways .
- Computational modeling : Density functional theory (DFT) calculates activation barriers for Mn(III)/Mn(V) transitions, reconciling experimental rate differences .
Q. What advanced spectroscopic or computational methods elucidate the transient Mn(V)=O intermediates in catalytic cycles?
Methodological Answer:
- EPR spectroscopy : Detects paramagnetic Mn(IV) or Mn(V) species at low temperatures (77 K), with g-values (~2.0) indicating spin states .
- Resonance Raman spectroscopy : Identifies Mn–O vibrational modes (ν(Mn=O) ≈ 750–800 cm⁻¹) in transient intermediates .
- Time-resolved X-ray absorption spectroscopy (XAS) : Tracks Mn oxidation state changes in operando conditions with millisecond resolution .
Q. How does the choice of oxidizing agent influence the reaction pathway and product distribution in manganese(III) porphyrin-catalyzed oxidations?
Methodological Answer:
- Iodosylbenzene (PhIO) : Generates high-valent Mn(V)=O species via two-electron transfer, favoring epoxidation and hydroxylation .
- Hydrogen peroxide (H₂O₂) : Produces Mn(IV)-peroxo intermediates but risks oxidative degradation; additives (e.g., imidazole) improve stability .
- Oxygen (O₂) : Enables aerobic dehydrogenation but requires co-reductants (e.g., aldehydes) to regenerate active Mn(III) species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
